1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSNNPSTLUBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173823 | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-23-2 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 1,1 Biphenyl 4 Yl 2 Phenylethan 1 One
Established Synthetic Pathways for the Diarylethanone Core Structure
The construction of the diarylethanone skeleton is a cornerstone of organic synthesis, with several classical methods being applicable. These approaches typically focus on forming the crucial carbon-carbon bond of the ketone.
The formation of the ketone in 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one can be achieved through well-established reactions such as Friedel-Crafts acylation or by using organometallic reagents with carboxylic acid derivatives.
Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction is a direct method for forming aryl ketones. organic-chemistry.org In a potential synthesis for the target compound, biphenyl (B1667301) can be acylated with phenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.combyjus.com The reaction introduces the phenylacetyl group onto one of the phenyl rings. The acylium ion, formed from phenylacetyl chloride and the Lewis acid, acts as the electrophile. byjus.com A primary consideration in this approach is regioselectivity, as the substitution can occur at different positions on the biphenyl ring. However, the reaction generally favors substitution at the para-position (C4) due to electronic and steric factors, yielding the desired this compound. The resulting ketone product is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.orglibretexts.org
Reaction with Organometallic Reagents: A versatile alternative involves the reaction of carboxylic acid derivatives with organometallic reagents. organicchemistrydata.org For this specific synthesis, one could start with 4-biphenylcarboxylic acid or its derivatives. A common strategy is the Weinreb ketone synthesis, which utilizes an N-methoxy-N-methyl amide (Weinreb amide) derived from 4-biphenylcarboxylic acid. organicchemistrydata.orgchemistrysteps.com This amide reacts with a benzyl-containing organometallic reagent, like benzylmagnesium bromide or benzyllithium, to form a stable tetrahedral intermediate chelated by the metal ion. chemistrysteps.com The desired ketone is only liberated upon aqueous workup, a feature that prevents the common side reaction of over-addition to form a tertiary alcohol. organicchemistrydata.org
Another approach is the reaction of organolithium reagents directly with a carboxylic acid. chemistrysteps.comyoutube.com In this method, two equivalents of an organolithium reagent are required: the first deprotonates the carboxylic acid, and the second adds to the resulting carboxylate to form a stable dianion intermediate. chemistrysteps.com Hydrolysis of this intermediate yields the ketone. chemistrysteps.comyoutube.com Similarly, organocuprates (Gilman reagents) can react with acid chlorides, such as 4-biphenylcarbonyl chloride, to produce ketones with high selectivity. chemistrysteps.com
Table 1: Comparison of Established Ketone Synthesis Approaches
| Method | Precursors | Reagents | Key Features |
|---|---|---|---|
| Friedel-Crafts Acylation | Biphenyl, Phenylacetyl chloride | Lewis Acid (e.g., AlCl₃) | Direct C-C bond formation; Regioselectivity is a key consideration; Product is deactivated to prevent polyacylation. organic-chemistry.orglibretexts.org |
| Weinreb Ketone Synthesis | 4-Biphenyl Weinreb amide, Benzyl (B1604629) organometallic reagent | Organomagnesium or Organolithium | Stable intermediate prevents over-addition to form tertiary alcohols; Ketone liberated upon workup. organicchemistrydata.orgchemistrysteps.com |
| Organolithium Addition | 4-Biphenylcarboxylic acid, Benzyllithium | Two equivalents of Organolithium | Forms a stable dianion intermediate; Simple one-pot procedure. chemistrysteps.comyoutube.com |
| Gilman Reagent Addition | 4-Biphenylcarbonyl chloride, Benzyl-derived Gilman reagent | Lithium dialkylcuprate | High selectivity for ketone formation from highly reactive acid chlorides. chemistrysteps.com |
Novel and Evolving Synthetic Protocols
Modern synthetic chemistry offers more sophisticated and efficient methods, particularly for constructing the biphenyl fragment. These include powerful transition-metal-catalyzed reactions that provide high yields and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming aryl-aryl bonds and are central to the synthesis of complex biphenyl-containing molecules. google.commdpi.com The Suzuki-Miyaura coupling is a premier example, valued for its mild conditions and broad applicability. mdpi.comyoutube.com
A logical synthetic route to this compound using this strategy would involve coupling an appropriately substituted aryl halide with an arylboronic acid. Two primary disconnections are possible:
Coupling of 4-halophenyl-2-phenylethan-1-one with phenylboronic acid: A precursor such as 1-(4-bromophenyl)-2-phenylethan-1-one can be coupled with phenylboronic acid.
Coupling of a 4-haloacetophenone followed by chain elongation: 4'-Bromoacetophenone can be coupled with phenylboronic acid to form 1-([1,1'-biphenyl]-4-yl)ethanone. nist.gov This intermediate can then be subjected to alpha-bromination followed by a substitution reaction or other elaboration methods to introduce the benzyl group.
The Suzuki-Miyaura reaction cycle involves the oxidative addition of the aryl halide to a Palladium(0) species, followed by transmetalation with the boronic acid derivative (in the presence of a base) and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. mdpi.comyoutube.com The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand, base, and solvent system is crucial for optimizing the reaction yield and scope. mdpi.comorganic-chemistry.org
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | The core catalyst that facilitates the C-C bond formation. youtube.commdpi.com |
| Ligand | Triphenylphosphine (PPh₃), Buchwald or other phosphine (B1218219) ligands | Stabilizes the palladium center and modulates its reactivity. youtube.comorganic-chemistry.org |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. mdpi.com |
| Aryl Halide | 4-Bromophenyl or 4-Iodophenyl derivatives | The electrophilic coupling partner. mdpi.commdpi.com |
| Organoboron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | The nucleophilic coupling partner. mdpi.comresearchgate.net |
| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction kinetics. mdpi.comyoutube.com |
One-pot and multicomponent reactions (MCRs) represent a highly efficient synthetic strategy, enhancing atom and step economy by combining multiple reaction steps without isolating intermediates. nih.govyoutube.com While a specific MCR for this compound is not prominently documented, the principles are widely applied to synthesize related complex molecules, including ketones and heterocyclic systems. acs.orgorganic-chemistry.orgthieme-connect.com For instance, MCRs such as the Ugi or Asinger reactions are used to build complex scaffolds from simple starting materials like aldehydes, ketones, amines, and isocyanides. nih.govacs.orgyoutube.com A hypothetical one-pot synthesis could involve the in-situ generation of an organometallic reagent that then reacts with other components in the same vessel to build the final structure, thereby saving time and resources. youtube.com The development of such a process for diarylethanones would be a significant advancement, potentially starting from an aldehyde, a halide, and a carbon source in a single, catalyzed process. rsc.org
Achieving high chemo- and regioselectivity is critical for an efficient synthesis, ensuring that reactions occur at the intended functional group and position. nih.govrsc.org
Regioselectivity: In the Friedel-Crafts acylation of biphenyl, the primary challenge is to control the position of acylation. The phenylacetyl group must be directed to the C4 position of the biphenyl ring. The C4 (para) position is electronically activated and generally less sterically hindered than the C2 (ortho) position, making it the favored site of attack for the acylium ion. Careful selection of the catalyst and reaction conditions can maximize the yield of the desired para-substituted isomer over ortho or meta products.
Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity involves reacting one group while leaving others intact. For example, during a Suzuki coupling, the palladium catalyst must selectively activate the C-Halogen bond without interfering with the ketone carbonyl group present in the substrate (e.g., 1-(4-bromophenyl)-2-phenylethan-1-one). Modern palladium catalysts and ligands are highly sophisticated, allowing for remarkable chemoselectivity and tolerance of a wide array of functional groups, including ketones. researchgate.net
Derivatization Strategies and Analogue Synthesis
The structure of this compound offers several sites for chemical modification to produce a library of analogues. These derivatives are valuable for structure-activity relationship (SAR) studies in various research contexts.
Derivatization can be targeted at three main regions of the molecule:
The Ketone Carbonyl Group: The ketone can be reduced to a secondary alcohol, converted to an imine or oxime, or used in Wittig-type reactions to form alkenes. It can also be a site for alpha-functionalization at the methylene (B1212753) bridge.
The Methylene Bridge: The benzylic protons on the carbon adjacent to the carbonyl are acidic and can be removed by a base, allowing for alkylation or other electrophilic additions at this position.
The Aromatic Rings: Both the biphenyl system and the pendant phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, or further Friedel-Crafts reactions), although the existing groups will direct the position of new substituents.
The synthesis of analogues is most efficiently achieved by incorporating substituted precursors into the main synthetic pathways. For example, in a Suzuki coupling approach, using substituted phenylboronic acids or substituted 4-haloacetophenones allows for the systematic variation of substituents on either of the phenyl rings within the biphenyl moiety. mdpi.com Similarly, employing substituted phenylacetyl chlorides in a Friedel-Crafts reaction would generate analogues with modifications on the pendant phenyl ring.
Table 3: Strategies for Analogue Synthesis
| Target Modification | Synthetic Strategy | Reactant Examples |
|---|---|---|
| Biphenyl Moiety | Suzuki Coupling | 4-Methoxyphenylboronic acid, 3-Chlorophenylboronic acid |
| Pendant Phenyl Ring | Friedel-Crafts Acylation | (4-Fluorophenyl)acetyl chloride, (3-Methylphenyl)acetyl chloride |
| Ketone Group | Reduction | Sodium borohydride (B1222165) (NaBH₄) |
| Methylene Bridge | Alpha-alkylation | Sodium hydride (NaH) followed by an alkyl halide (e.g., CH₃I) |
Synthesis of Substituted this compound Derivatives
The generation of substituted derivatives of the title compound is a key area of chemical synthesis, allowing for the fine-tuning of molecular properties. A prominent strategy involves the reaction of a halogenated intermediate with various nucleophiles. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives has been synthesized. nih.gov This process typically starts with the bromination of a precursor like 1-(biphenyl-4-yl)ethanone to form an α-bromo ketone, which then reacts with different substituted aryl piperazines to yield the final products. nih.gov
Another versatile approach to derivatives begins with 4-biphenyl acetic acid. asianpubs.orgresearchgate.net This starting material can be converted to 4-biphenyl acetyl chloride using an agent like thionyl chloride. asianpubs.orgresearchgate.net The resulting acyl chloride is a reactive intermediate that can be condensed with a variety of aliphatic or aromatic amines to produce a wide range of N-substituted 4-biphenyl acetamide (B32628) derivatives. asianpubs.orgresearchgate.net
Furthermore, substitutions can be introduced on the biphenyl core itself. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for synthesizing substituted biphenyl precursors. rsc.org This method allows for the combination of a boronic acid with an aryl halide, enabling the preparation of compounds like 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone, which can then be elaborated into more complex substituted final products. rsc.org
Table 1: Examples of Synthesized Substituted Derivatives
| Derivative Class | Substituent Example | Precursor | Reference |
|---|---|---|---|
| Piperazinyl ethanones | 2-Methoxyphenyl piperazine | 1-(Biphenyl-4-yl)-2-bromoethanone | nih.gov |
| Piperazinyl ethanones | 2,3-Dichlorophenyl piperazine | 1-(Biphenyl-4-yl)-2-bromoethanone | nih.gov |
| N-Substituted amides | Various aliphatic/aromatic amines | 4-Biphenyl acetyl chloride | researchgate.net |
Stereoselective Synthesis and Chiral Analogue Generation
The creation of specific stereoisomers is a critical aspect of modern synthetic chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. While direct stereoselective syntheses for this compound are not extensively detailed in the provided context, the principles can be applied from related systems. For example, biocatalysis, using enzymes or cell-free extracts from microorganisms like Lactobacillus brevis, represents a powerful method for achieving high stereoselectivity in the synthesis of chiral diols from prochiral ketones. dntb.gov.ua This approach could theoretically be adapted to produce chiral alcohol analogues of the target compound.
The existence of commercially available chiral analogues, such as (R)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol, underscores that synthetic routes to enantiomerically pure biphenyl derivatives have been successfully developed. bldpharm.com The underlying success of such reactions often relies on a deep understanding of reaction mechanisms and stereoelectronic effects. nih.govnyu.edu Theoretical models are used to predict and explain the high stereoselectivity observed in nucleophilic attacks on cyclic oxocarbenium ions, which are intermediates in many glycosylation and related reactions. nih.govnyu.edu
Preparation of Diketone Analogues, e.g., 1-([1,1'-Biphenyl]-4-yl)-2-phenylethane-1,2-dione
Analogues containing a 1,2-diketone (or α-diketone) functionality are valuable in synthetic chemistry. The preparation of 1-([1,1'-Biphenyl]-4-yl)-2-phenylethane-1,2-dione, a diketone analogue of the title compound, is a known transformation. sigmaaldrich.com A standard and highly effective method for converting an α-methylene ketone into an α-diketone is through oxidation. This transformation is commonly achieved using oxidizing agents such as selenium dioxide (SeO₂) or nitric acid. The reaction involves the oxidation of the carbon atom situated between the phenyl group and the carbonyl group of the parent molecule, this compound. The synthesis of other, similar biphenyl diketones, such as 1,2-di-[1,1''-biphenyl]-4-ylethane-1,2-dione, has also been documented, highlighting the accessibility of this class of compounds. chemicalbook.com
Isotopic Labeling for Mechanistic Studies (e.g., Deuteration)
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and studying the metabolic fate of compounds. marquette.edu Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a common technique. Modern methods have moved away from the use of hazardous deuterium gas towards more practical catalytic transfer deuteration reactions. marquette.edu
These advanced techniques offer a way to precisely install deuterium atoms in a site-selective manner. marquette.edu They often employ inexpensive and readily available deuterium donors, such as deuterated isopropanol (B130326) (2-propanol-OD), in the presence of a catalyst. marquette.edu By applying such methods to this compound, researchers can create labeled versions of the molecule. These labeled compounds act as tracers, allowing chemists to follow the molecule's transformation through complex reaction pathways or to be used as internal standards in mass spectrometry. marquette.edu
Advanced Spectroscopic Characterization and Structural Elucidation of 1 1,1 Biphenyl 4 Yl 2 Phenylethan 1 One and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present in a molecule and probing the subtle intermolecular interactions that govern its solid-state packing.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For derivatives of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one, characteristic IR bands are expected for the carbonyl group (C=O), aromatic C-H bonds, and C-C bonds within the biphenyl (B1667301) and phenyl rings.
In a related biphenyl compound, (E)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)- acs.orgresearchgate.netmdpi.comoxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)- acs.orgresearchgate.netmdpi.comoxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile, the CH stretching vibrations of the phenyl rings give rise to IR bands in the 3020–3060 cm⁻¹ region. mdpi.com An intense group of bands observed between 1610–1430 cm⁻¹ can be attributed to the vibrations of the ring C-C and C-N bonds. mdpi.com For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Carbonyl (C=O) | Stretching | 1700-1680 |
| Aromatic C=C | Stretching | 1600-1450 |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of aromatic compounds.
For the parent biphenyl molecule, strong Raman peaks are observed at approximately 3065, 1600, 1280, 1030, and 1000 cm⁻¹. researchgate.net These peaks are characteristic features of the biphenyl moiety and are expected to be present in the Raman spectrum of this compound. The carbonyl group, while IR active, is generally a weak scatterer in Raman spectroscopy. The challenges in quantitative analysis using Raman spectroscopy can arise from the small focal volume of the laser and the potential for the signal to be obscured by excipients in a pharmaceutical formulation. mdpi.com
Table 2: Characteristic Raman Peaks for Biphenyl and its Derivatives
| Compound | Key Raman Peaks (cm⁻¹) |
| Biphenyl | ~3065, 1600, 1280, 1030, 1000 researchgate.net |
| 2-chlorobiphenyl | ~1297, ~760, ~680, ~432 researchgate.net |
| 3-chlorobiphenyl | ~1276, ~680 researchgate.net |
| 4-chlorobiphenyl | ~1276, ~760 researchgate.net |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule and its subsequent de-excitation pathways, which are fundamental to understanding its photophysical properties.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption spectrum is dominated by π→π* transitions within the aromatic rings. The biphenyl chromophore typically shows a strong absorption peak around 247 nm. researchgate.net In a derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, a maximum absorption wavelength (λmax) was observed at 260 nm. mdpi.com The presence of the carbonyl group introduces an n→π* transition, which is generally weaker and may be observed as a shoulder on the more intense π→π* bands.
Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited. libretexts.org Fluorescence is a short-lived emission from the singlet excited state, while phosphorescence is a longer-lived emission from the triplet excited state. libretexts.orgfiveable.me
Aryl ketones, such as benzophenone, are known to exhibit both fluorescence and phosphorescence. acs.org The relative intensities of these emissions are dependent on the efficiency of intersystem crossing, the process where the molecule transitions from the singlet to the triplet state. The lifetime of the excited state in fluorescence is typically very short (10⁻⁹ to 10⁻⁷ seconds), whereas in phosphorescence, it can range from seconds to minutes. libretexts.org The emitting state in many aromatic ketones is identified as the lowest triplet state, often of an nπ* nature, with the carbonyl group acting as the primary chromophore. oup.com
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.
Table 3: Crystallographic Data for a Derivative: (E)-1-([1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₁H₁₅NO₃ |
| Molecular Weight | 329.34 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.6546 (5) |
| b (Å) | 6.1464 (2) |
| c (Å) | 30.0234 (9) |
| β (°) | 99.899 (4) |
| Volume (ų) | 3209.40 (17) |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable tools for the assessment of purity and for the separation of this compound and its derivatives. The choice of method depends on the specific analytical goal, whether it is routine purity testing, separation of complex mixtures, preparative isolation of the main component, or identification of trace-level impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) each offer unique advantages for the comprehensive characterization of this class of compounds.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and preparative purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
The inherent aromaticity and hydrophobicity of the biphenyl and phenyl moieties in the target molecule make stationary phases with aromatic character particularly effective. Biphenyl and phenyl-hexyl columns are often preferred over traditional C18 columns for separating such compounds. chromatographyonline.comrestek.com These phases offer alternative selectivity due to π-π interactions between the stationary phase and the aromatic rings of the analyte, which can enhance the resolution of closely related substances and isomers. chromatographyonline.comrestek.com The biphenyl stationary phase, in particular, demonstrates enhanced retention and unique selectivity for aromatic and unsaturated compounds. chromatographyonline.comlcms.cz
A specific reverse-phase HPLC method for the analysis of this compound involves a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is not only suitable for analytical purposes but is also scalable for preparative separations to isolate the compound or its impurities in larger quantities. sielc.comnih.gov Preparative HPLC utilizes larger columns and higher flow rates to achieve the desired throughput. windows.net
Key Research Findings for HPLC Analysis:
Stationary Phase Selection: Biphenyl stationary phases provide enhanced selectivity for aromatic compounds compared to standard C18 phases, leveraging π-π interactions for improved separation. chromatographyonline.com This makes them highly suitable for resolving this compound from its structurally similar impurities. restek.com
Mobile Phase Optimization: The choice of organic modifier (e.g., acetonitrile vs. methanol) in the mobile phase can significantly impact selectivity on biphenyl phases. chromatographyonline.com Acidic modifiers are often added to improve peak shape and ensure the consistent ionization state of analytes. sielc.com
Scalability: Analytical HPLC methods developed for this compound can be scaled up to preparative chromatography for purification purposes, a crucial step in obtaining high-purity material for further studies. sielc.comnih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | Biphenyl or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Biphenyl or Phenyl-Hexyl (e.g., 21.2 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min | 15 - 25 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 - 20 µL | 500 - 2000 µL |
| Purpose | Purity determination, quantification | Bulk purification, impurity isolation |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. rjptonline.orgaquaenergyexpo.com
For the analysis of this compound, UPLC methods can provide significantly faster run times, often reducing analysis time by a factor of seven or more compared to HPLC. sielc.com This high throughput is invaluable in research and quality control environments. The enhanced resolution allows for better separation of the main peak from trace impurities, leading to more accurate purity assessments. aquaenergyexpo.com
The principles of stationary phase selection in HPLC also apply to UPLC. The combination of a highly selective stationary phase, such as biphenyl, with the high efficiency of UPLC particles (e.g., 1.7 µm) creates a powerful tool for analyzing complex mixtures containing the target compound and its derivatives. nih.govthamesrestek.co.uk This approach is particularly effective for resolving isobars in mass spectrometry-based detection and separating challenging aromatic compounds. restek.comthamesrestek.co.uk
Key Research Findings for UPLC Analysis:
Increased Efficiency: The use of sub-2 µm particles in UPLC columns leads to a dramatic increase in chromatographic efficiency, resulting in sharper and narrower peaks. aquaenergyexpo.com
Enhanced Throughput: UPLC systems can significantly decrease analysis run times without sacrificing resolution, thereby increasing sample throughput.
Improved Sensitivity: The sharper peaks obtained in UPLC lead to greater peak heights and an improved signal-to-noise ratio, which is beneficial for detecting and quantifying low-level impurities. rjptonline.org
Table 2: Performance Comparison between HPLC and UPLC
| Feature | Conventional HPLC (5 µm particles) | UPLC (sub-2 µm particles) |
| Resolution | Good | Excellent |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-5 min) |
| Solvent Usage | Higher | Lower |
| System Pressure | Lower (e.g., <400 bar) | Higher (e.g., up to 1000 bar) |
| Sensitivity | Standard | Enhanced |
| Applicability | Routine analysis, preparative work | High-throughput screening, complex mixture analysis, trace analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. amazonaws.comwisdomlib.org While this compound itself may have limited volatility, GC-MS is crucial for identifying and controlling volatile impurities that may be present from its synthesis or degradation. thermofisher.com
Potential impurities could include residual solvents, unreacted starting materials, or volatile by-products. chromatographyonline.com The gas chromatograph separates these components based on their boiling points and interaction with the stationary phase. wisdomlib.org The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass spectra that can be used to identify unknown compounds by comparison with spectral libraries or through structural elucidation. emerypharma.comshimadzu.com
For less volatile analytes, derivatization techniques can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. emerypharma.com Furthermore, headspace GC-MS is a particularly useful variation for analyzing highly volatile impurities in the sample matrix without direct injection of the main compound. emerypharma.com
Key Research Findings for GC-MS Analysis:
Impurity Profiling: GC-MS is a primary tool for the impurity profiling of pharmaceutical starting materials and active ingredients, capable of detecting trace levels of contaminants. thermofisher.com
High Sensitivity and Specificity: The mass spectrometer provides high sensitivity and structural information, allowing for the confident identification of unknown volatile and semi-volatile impurities. researchgate.net
Versatility: The technique can be adapted for a wide range of volatile analytes, and methods like headspace sampling extend its applicability to trace analysis in complex matrices. emerypharma.com
Table 3: Potential Volatile Impurities and their Analysis by GC-MS
| Compound Name | Potential Origin | Analytical Approach |
| Toluene | Residual solvent | Headspace GC-MS for high sensitivity detection. |
| Benzene | Impurity in starting materials | GC-MS with selected ion monitoring (SIM) for trace quantification. |
| Phenylacetyl chloride | Unreacted starting material | Direct injection GC-MS, potential for derivatization to improve chromatography. |
| Biphenyl | Starting material or by-product | GC-MS analysis with library matching for confirmation. |
| 3-Acetylbiphenyl | Isomeric by-product | GC-MS separation on a polar column to resolve isomers, confirmed by mass spectra. |
Theoretical and Computational Chemistry Studies on 1 1,1 Biphenyl 4 Yl 2 Phenylethan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, molecular geometry, and conformational preferences of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can determine its most stable three-dimensional structure. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Key ground state properties that can be calculated using DFT include:
Electronic Properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other molecules, such as biological receptors.
While specific DFT studies on this compound are not extensively documented in publicly available literature, DFT has been applied to similar biphenyl (B1667301) derivatives. For example, studies on other biphenyl systems have shown that the dihedral angle between the phenyl rings in the ground state is typically around 34-40 degrees. nih.gov
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative and based on typical values for similar compounds, as specific literature is unavailable.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |
| Dihedral Angle (Biphenyl) | ~38° | Affects molecular conformation and electronic conjugation. |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often employed to study the excited states of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a popular ab initio method for this purpose. These calculations are essential for understanding the photophysical properties of a compound, such as its absorption and emission of light.
For this compound, ab initio calculations could provide:
Excited State Geometries: The geometry of a molecule can change upon excitation to a higher electronic state. Understanding these changes is key to explaining its photophysical behavior.
Absorption and Emission Spectra: TD-DFT can predict the electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra. This includes the wavelengths of maximum absorption (λmax) and the oscillator strengths of the electronic transitions.
Intersystem Crossing Rates: These calculations can estimate the probability of a molecule transitioning from a singlet excited state to a triplet excited state, which is important for understanding processes like phosphorescence and photochemistry.
Studies on related biphenyl compounds have shown that the first excited state often has a more planar structure compared to the ground state. nih.gov This planarization can influence the relaxation dynamics of the excited state.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with the surrounding environment, such as a solvent.
Key insights from MD simulations would include:
Conformational Flexibility: MD simulations can reveal the different conformations the molecule can adopt at a given temperature and the energy barriers between them. This is particularly important for a flexible molecule with multiple rotatable bonds.
Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, providing information on solvation energies and the structure of the solvent shell around the molecule.
Time-Resolved Processes: These simulations can track the dynamic evolution of molecular properties, such as the fluctuations in dihedral angles or the formation and breaking of intermolecular hydrogen bonds.
While specific MD simulation studies on this compound are not readily found, MD simulations of biphenyl in various solvents have been performed to understand the influence of electrostatic interactions on its structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Derivatives
QSAR and molecular docking are powerful computational tools used in drug design to understand the relationship between the chemical structure of a series of compounds and their biological activity. These studies have been applied to derivatives of this compound to explore their potential as therapeutic agents.
A notable study by Bhosale et al. (2014) investigated a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives for their potential as antipsychotic agents. researchgate.net
QSAR Analysis: In this study, a QSAR model was developed to correlate the physicochemical properties (descriptors) of the synthesized derivatives with their observed antipsychotic activity. The model helped to identify the key structural features that are important for the desired biological effect. For example, the study might reveal that the presence of an electron-withdrawing group at a specific position on the phenyl ring enhances the activity.
Molecular Docking: Molecular docking simulations were performed to predict the binding mode of these derivatives within the active site of the human dopamine D2 receptor, a key target for antipsychotic drugs. researchgate.net The docking results provided insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The study found a strong correlation between the docking scores and the experimentally observed antipsychotic activity. researchgate.net
Table 2: Representative Data from QSAR and Molecular Docking Studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Derivatives (Based on the findings of Bhosale et al., 2014)
| Compound Derivative (Substitution on Phenyl Ring) | Biological Activity (e.g., % Inhibition) | Docking Score (kcal/mol) | Key Interactions with Dopamine D2 Receptor |
| 2-methoxyphenyl | High | Favorable | Hydrogen bonding, hydrophobic interactions |
| 2,3-dichlorophenyl | High | Favorable | Halogen bonding, hydrophobic interactions |
| Unsubstituted Phenyl | Moderate | Less Favorable | Hydrophobic interactions |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.gov By comparing the calculated spectrum with the experimental one, one can confirm the proposed structure and assign the signals to specific atoms. The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.21 ppm for 1H and 1.2 ppm for 13C NMR in some cases. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks in the IR spectrum. The calculated spectrum can be compared with the experimental IR spectrum to identify the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: As mentioned in section 4.1.2, TD-DFT can predict the electronic absorption spectrum. Comparing the predicted λmax values with the experimental UV-Vis spectrum helps to understand the electronic transitions occurring in the molecule.
While a direct comparison of predicted and experimental spectra for this compound is not available in the literature, studies on similar compounds, such as (2E)-3-(biphenyl-4-yl)-1-(4-bromophenyl)prop-2-en-1-one, have demonstrated the utility of these computational approaches in interpreting experimental spectra.
Reactivity and Reaction Mechanisms of 1 1,1 Biphenyl 4 Yl 2 Phenylethan 1 One
Thermal Reactivity and Degradation Pathways
While aromatic ketones are generally more stable than their aliphatic counterparts, they will decompose at elevated temperatures. The thermal degradation of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one would likely proceed through the homolytic cleavage of the weakest covalent bonds. The C-C bond between the carbonyl group and the methylene (B1212753) bridge is a probable site for initial cleavage, similar to the photochemical Norrish Type I reaction.
Studies on the thermal decomposition of biphenyl (B1667301) itself show that it degrades at temperatures around 400-460°C, producing hydrogen, benzene, and polyphenyls. iaea.org The degradation of this compound would be expected to occur at a lower temperature due to the presence of the weaker ketone C-C bonds.
Potential thermal degradation pathways could include:
Initial Cleavage: Formation of biphenylcarbonyl and benzyl (B1604629) radicals.
Secondary Reactions: These radicals could then abstract hydrogen atoms to form 4-biphenylcarboxaldehyde and toluene, or they could recombine and polymerize to form high-molecular-weight tars.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the primary techniques to determine the specific decomposition temperatures and thermal stability of the compound. usc.eduncsu.edudtic.mil
Acid-Base Properties and Keto-Enol Tautomerism
This compound exhibits keto-enol tautomerism due to the presence of two α-hydrogens on the methylene carbon adjacent to the carbonyl group. libretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.org
Equilibrium Scheme: Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is dynamic. For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the C=O double bond compared to the C=C double bond. libretexts.org However, in the case of this compound, the enol form gains significant stabilization from the resulting conjugated π-system that extends from the hydroxyl group across the C=C double bond to the biphenyl ring. Despite this, the keto form is still expected to be the predominant species under standard conditions. The enol form can be trapped or its formation favored in the presence of strong bases or acids. libretexts.org
The α-hydrogens are weakly acidic, with a pKa value expected to be in the range of 19-20 in DMSO, similar to other deoxybenzoins. This acidity allows for the formation of an enolate anion upon treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide). This enolate is a key nucleophilic intermediate in many organic reactions.
Reactions Involving the Ketone Carbonyl Group (e.g., Nucleophilic Additions, Condensations)
The electrophilic carbon atom of the carbonyl group is a primary site for reactivity, making it susceptible to attack by nucleophiles.
Nucleophilic Addition: The ketone can undergo addition reactions with a wide range of nucleophiles.
Reduction: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-([1,1'-biphenyl]-4-yl)-2-phenylethanol.
Grignard and Organolithium Reactions: Reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithiums (R-Li) yields tertiary alcohols.
Condensation Reactions: In the presence of a base, the ketone can be deprotonated at the α-carbon to form an enolate, which can then act as a nucleophile in condensation reactions.
Aldol-Type Condensation: The enolate can react with aldehydes or other ketones. For instance, a base-catalyzed condensation with an aromatic aldehyde (e.g., benzaldehyde) would result in the formation of a chalcone-like α,β-unsaturated ketone. A similar reaction has been reported for a related biphenyl ketone with 2-methylbenzaldehyde. nih.gov
Table 2: Summary of Key Reactions at the Carbonyl Group
| Reaction Class | Reagent Example(s) | Product Type |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Organometallic Addition | CH₃MgBr, PhLi | Tertiary Alcohol |
| Aldol Condensation | Benzaldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |
Reactions Involving the Biphenyl Moiety (e.g., Electrophilic Aromatic Substitution, C-H Arylation)
The biphenyl group in this compound is a key site for further chemical modifications, offering the potential for a variety of functionalization reactions. The reactivity of this moiety is influenced by the electronic effects of the substituents on the aromatic rings.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the two phenyl rings of the biphenyl moiety exhibit different reactivities towards electrophiles due to the presence of the deactivating acyl group.
The phenyl ring directly attached to the carbonyl group (the 4-yl ring) is deactivated towards electrophilic attack. The carbonyl group is an electron-withdrawing group, which reduces the electron density of this aromatic ring, making it less nucleophilic. libretexts.org Consequently, electrophilic substitution on this ring is less favorable and would require harsher reaction conditions. If substitution does occur, it is directed to the meta positions relative to the acyl group.
In contrast, the terminal phenyl ring of the biphenyl moiety is activated towards electrophilic substitution compared to benzene itself. The phenyl group acts as a weak activating group, directing incoming electrophiles to the ortho and para positions. This is due to the extension of the π-system, which can stabilize the carbocation intermediate formed during the reaction. quora.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com
The regioselectivity of these reactions on the unsubstituted phenyl ring of this compound would favor the formation of the para-substituted product due to steric hindrance at the ortho positions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Biphenyl Moiety of this compound
| Ring of Biphenyl Moiety | Substituent Effect | Expected Major Products |
| Ring A (attached to acyl group) | Deactivating, meta-directing | meta-substituted isomers |
| Ring B (terminal phenyl ring) | Activating, ortho, para-directing | para-substituted isomer (major), ortho-substituted isomers (minor) |
C-H Arylation
Carbon-hydrogen (C-H) arylation is a powerful modern synthetic method for the formation of carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.govmdpi.com This transformation typically involves the use of a transition metal catalyst, such as palladium or rhodium, to activate a C-H bond for subsequent coupling with an arylating agent. researchgate.net
For this compound, C-H arylation can be envisioned to occur at several positions on the biphenyl moiety. The regioselectivity of such reactions is often controlled by the directing ability of existing functional groups or by the inherent reactivity of the C-H bonds.
Furthermore, the development of advanced catalytic systems allows for the functionalization of even less reactive C-H bonds, potentially enabling arylation at various positions on the biphenyl scaffold. The choice of catalyst, ligand, and reaction conditions would be crucial in determining the outcome and selectivity of the C-H arylation reaction.
Table 2: Potential C-H Arylation Sites on the Biphenyl Moiety
| Position | Rationale for Reactivity |
| ortho to the other phenyl ring | Potential for catalyst direction and stabilization. |
| para to the other phenyl ring | Electronically favorable position. |
Future Directions and Emerging Research Avenues for 1 1,1 Biphenyl 4 Yl 2 Phenylethan 1 One
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one is poised for a green transformation, moving away from traditional multi-step processes that often involve harsh reagents and significant waste production. Research is increasingly focused on developing more atom-economical and environmentally benign methodologies. Key future directions include:
Catalytic Innovations: There is a significant opportunity to replace stoichiometric reagents, such as in classical Friedel-Crafts acylations, with more sustainable catalytic systems. Modern cross-coupling reactions, like the Suzuki-Miyaura coupling, offer efficient methods for constructing the core biphenyl (B1667301) structure under milder conditions rsc.org. Future work will likely focus on utilizing heterogeneous catalysts or nanocatalysts that can be easily recovered and reused, further enhancing the sustainability of the process researchgate.net.
Biocatalysis: The use of enzymes to perform key transformations represents a frontier in green synthesis scielo.br. Biocatalytic routes could offer unparalleled selectivity under ambient conditions, operating in aqueous media and eliminating the need for hazardous organic solvents. Exploring enzymes for the key bond-forming steps in the synthesis of this compound could drastically reduce the environmental footprint of its production scielo.br.
Alternative Energy Sources: Microwave-assisted and photocatalytic reactions are emerging as powerful tools for accelerating reaction times and improving energy efficiency scielo.brmdpi.com. Applying these technologies could lead to faster, cleaner, and more efficient synthetic routes to the target molecule.
| Green Synthesis Strategy | Potential Advantage | Related Research Finding |
| One-Pot Reactions | Reduced solvent waste, energy consumption, and purification steps. | Development of a 2-step, 1-pot sequence for an antimalarial drug, achieving an 87% overall yield proquest.com. |
| Advanced Catalysis | High efficiency, milder reaction conditions, potential for catalyst recycling. | Use of heterogeneous clay-based catalysts for environmentally friendly synthesis of 1,5-benzodiazepines researchgate.net. |
| Biocatalysis | High selectivity, mild conditions (temperature, pressure), use of aqueous solvents. | Employment of enzymes to enable shorter, more efficient, and sustainable routes toward active pharmaceutical ingredients scielo.br. |
Exploration of Novel Photochemical Reactivities and Applications
The inherent chromophoric nature of the biphenyl and benzoyl moieties within this compound suggests a rich and largely unexplored photochemical potential. Future research is expected to investigate its behavior upon irradiation, potentially unlocking novel applications.
Photoinitiation of Polymerization: Aromatic ketones are a well-established class of photoinitiators that can generate reactive radical species upon exposure to UV or visible light narsuresearch.combeilstein-journals.org. The structure of this compound is analogous to compounds known to undergo Norrish Type I cleavage, making it a prime candidate for investigation as a photoinitiator for free-radical polymerization in applications like UV-curable coatings, inks, and adhesives acs.org.
Photocatalysis: The ability of aryl ketones to enter excited states and facilitate energy or electron transfer opens the door to their use as organic photocatalysts. Future studies could explore the capacity of this compound to catalyze a range of organic transformations, offering a metal-free alternative to traditional photocatalysts.
Photoresponsive Materials: By incorporating this molecule into polymer backbones or as a pendant group, it may be possible to create photoresponsive materials. The photochemical reactions of the ketone, such as cyclization or cleavage, could be used to alter the physical or chemical properties of the material on demand, with applications in areas like data storage, smart fabrics, or controlled-release systems. Research on related biphenyl cyclobutenones has demonstrated photoelectrocyclization reactions upon exposure to light, suggesting a pathway for creating fused ring systems nih.gov.
Integration into Advanced Functional Systems and Devices
The rigid, conjugated biphenyl core is a cornerstone of many high-performance organic materials. Future research will likely focus on leveraging this structural motif to integrate this compound and its derivatives into next-generation electronic and photonic devices.
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely employed as host materials in the emissive layer of OLEDs due to their wide bandgap, good thermal stability, and charge-transporting capabilities nih.govdntb.gov.uaacs.org. By functionalizing the core structure of this compound, new bipolar host materials could be developed for highly efficient blue phosphorescent OLEDs, a key challenge in display technology nih.govacs.org.
Organic Field-Effect Transistors (OFETs): The semiconductor properties of π-conjugated systems are fundamental to OFETs. The biphenyl structure provides a robust scaffold for designing new organic semiconductors. Research could focus on synthesizing derivatives with enhanced charge carrier mobility for use in flexible electronics, sensors, and RFID tags.
Molecular Switches and Sensors: The ketone functional group offers a site for chemical modification and interaction. Derivatives could be designed to act as chemosensors, where binding to a specific analyte induces a change in its photophysical properties (e.g., fluorescence or color). This could lead to the development of highly sensitive and selective sensors for environmental or biomedical applications.
| Device/System | Role of Biphenyl Derivative | Performance Metric Example |
| OLED | Bipolar Host Material | Achieved maximum external quantum efficiency of 30.2% in a blue phosphorescent OLED using a biphenyl-triazole host nih.gov. |
| OLED | Hole-Transporting Material | A device using a spiro-biphenyl derivative showed a current efficiency of 38.41 cd/A, outperforming the reference device dntb.gov.ua. |
| Organic Laser | Gain Medium | Biphenyl-based materials are explored for electrically pumped organic lasers due to their high photoluminescence researching.cn. |
Computational Design and Prediction of New Derivatives with Desired Properties
In silico methods are becoming indispensable in modern chemical research, enabling the rapid screening and design of new molecules with tailored properties before their synthesis. This approach is particularly promising for exploring the vast chemical space accessible from the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their activity (e.g., as potential pharmaceuticals or photoinitiators), 3D-QSAR models can be constructed. nih.govresearchgate.netnih.gov These models correlate specific structural features (steric, electronic, hydrophobic) with activity, providing a roadmap for designing next-generation compounds with enhanced performance nih.govnih.govmdpi.com.
Molecular Docking: For biomedical applications, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors researchgate.neteurjchem.com. This allows for the rational design of potent and selective inhibitors or modulators, as has been demonstrated for biphenyl derivatives targeting tyrosinase or HIV reverse transcriptase researchgate.netresearchgate.net.
Density Functional Theory (DFT): DFT calculations can predict the electronic and photophysical properties of new derivatives. This is crucial for designing materials for OLEDs and other electronic devices, as it allows for the prediction of HOMO/LUMO energy levels, triplet energies, and absorption/emission spectra, guiding the synthesis of materials with optimal characteristics eurjchem.comnih.govnih.gov.
Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Studies
The most rapid and insightful advances will emerge from research that tightly integrates theoretical predictions with experimental validation. This synergistic approach creates a powerful feedback loop for discovery and optimization.
An exemplary workflow would involve:
Computational Design: Using DFT and QSAR, a series of novel derivatives of this compound are designed to have specific properties (e.g., high triplet energy for an OLED host or strong binding to a biological target) nih.goveurjchem.com.
Chemical Synthesis: The most promising candidates identified through computation are then synthesized in the laboratory.
Spectroscopic and Structural Analysis: The synthesized compounds are thoroughly characterized using techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm their structure and purity researchgate.netscilit.com.
Experimental Evaluation: The molecules are tested to measure their actual properties—be it photophysical characteristics, device performance, or biological activity.
Model Refinement: The experimental data is used to refine the initial computational models, improving their predictive power for the next cycle of design and discovery. This integrated strategy has been successfully applied to develop potential antipsychotics based on a 1-(biphenyl-4-yl)ethanone scaffold, where QSAR and docking studies strongly supported the experimental pharmacological results nih.gov.
By combining these powerful disciplines, researchers can accelerate the development of new materials and molecules based on the this compound framework, unlocking its full potential in science and technology.
Q & A
Q. What are the recommended methods for synthesizing 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one in a laboratory setting?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example:
- Friedel-Crafts Acylation : React biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Cross-Coupling : Utilize Suzuki-Miyaura coupling between bromo-substituted acetophenone derivatives and phenylboronic acids, catalyzed by Pd(PPh₃)₄ .
- Purification : Column chromatography (silica gel, cyclohexane/EtOAc) is critical for isolating the product from byproducts .
Q. Table 1: Example Reaction Conditions
| Reaction Type | Reagents/Catalysts | Solvent | Yield | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, benzoyl chloride | CH₂Cl₂ | ~60% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | ~75% |
Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR : Analyze and NMR spectra for aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl signals (δ ~200 ppm) .
- IR Spectroscopy : Confirm ketone C=O stretching (~1680 cm⁻¹) and aryl C-H bending (~750 cm⁻¹) .
- Mass Spectrometry : Use ESI+ or EI-MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z ~318) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR | 7.2–8.1 ppm (aromatic protons) | |
| IR | 1680 cm⁻¹ (C=O stretch) | |
| MS | m/z 318 ([M+H]⁺) |
Q. What safety precautions should be implemented when handling this compound in experimental workflows?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for solvent recycling .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory crystallographic data during the refinement of this compound structures?
Methodological Answer:
Q. Table 3: SHELXL Refinement Parameters
| Parameter | Function | Example Value | Reference |
|---|---|---|---|
| BASF | Twin scale factor | 0.25–0.75 | |
| R₁/wR₂ | Residuals for data fit | <0.05/<0.10 |
Q. How can computational chemistry tools be utilized to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (~4.5 eV) and charge distribution .
- Reactivity Analysis : Use Fukui indices to identify electrophilic/nucleophilic sites (e.g., carbonyl carbon as electrophilic center) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. What methodological approaches are recommended for analyzing reaction mechanisms involving this compound as a key intermediate?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., C-H activation) .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates .
- Computational Modeling : Use Gaussian or ORCA to map potential energy surfaces for proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
